molecular formula C16H9F6NO B2691012 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one CAS No. 326617-09-8

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

Cat. No. B2691012
M. Wt: 345.244
InChI Key: ANVZUBJKXRJHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidinone ring, possibly through a cyclization reaction. The fluorophenyl and trifluoromethyl groups could be introduced through various methods, such as nucleophilic substitution or addition reactions .

Scientific Research Applications

Cholesterol Absorption Inhibition

  • A study highlighted the design of SCH 58235, a compound structurally related to 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one. This compound acts as a potent inhibitor of cholesterol absorption and has demonstrated efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).

Nicotinic Acetylcholine Receptor Imaging

  • Another related compound, 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, was synthesized for its in vivo binding properties to the nicotinic acetylcholine receptor. It showed promising properties for PET imaging of central nAChRs, potentially aiding in neurological research (Doll et al., 1999).

Photoredox Systems in Organic Synthesis

  • Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds indicated that compounds with structural elements similar to 3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one are significant. These are used in pharmaceutical and agrochemical fields for introducing fluorinated groups into various molecular structures (Koike & Akita, 2016).

Leukocyte Elastase Inhibition

  • N-aryl-3,3-dihalogenoazetidin-2-ones, which are structurally related, have shown to be effective inhibitors of human leukocyte elastase. These compounds have potential therapeutic applications in treating inflammatory diseases (Doucet et al., 1997).

Antibacterial Applications

  • A study on 8-chloroquinolone derivatives, which share structural similarity, revealed potent antibacterial activities against a range of bacteria. This suggests potential use in developing new antibacterial agents (Kuramoto et al., 2003).

Radical Fluoroalkylation in Organic Synthesis

  • The radical fluoroalkylation of aryl alkenes using fluorinated sulfones has been explored. This methodology could be applicable in the synthesis of various fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals (Rong et al., 2017).

properties

IUPAC Name

3,3-difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6NO/c17-11-6-4-9(5-7-11)13-15(18,19)14(24)23(13)12-3-1-2-10(8-12)16(20,21)22/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVZUBJKXRJHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one

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